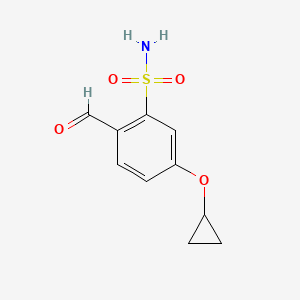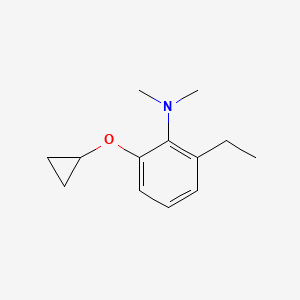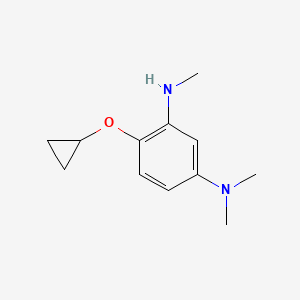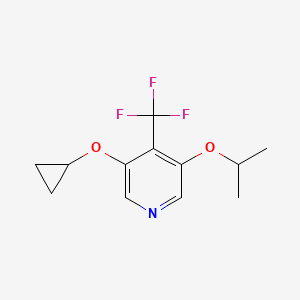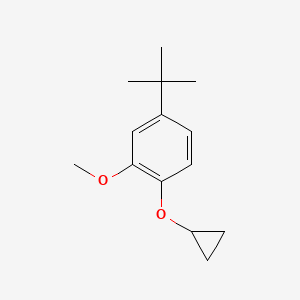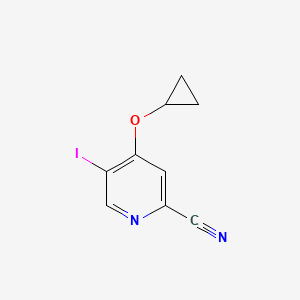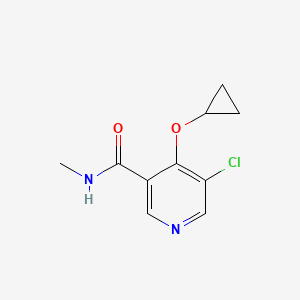
5-Chloro-4-cyclopropoxy-N-methylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-cyclopropoxy-N-methylnicotinamide: is a chemical compound with the molecular formula C10H11ClN2O2 and a molecular weight of 226.66 g/mol It is a derivative of nicotinamide, featuring a chloro group at the 5-position, a cyclopropoxy group at the 4-position, and a methyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-cyclopropoxy-N-methylnicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid or its derivatives.
Cyclopropoxylation: The cyclopropoxy group is introduced at the 4-position through a nucleophilic substitution reaction using cyclopropanol and a suitable base.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with methylamine under appropriate conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropoxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the chloro group, potentially converting it to a hydrogen atom or other functional groups.
Substitution: The chloro group at the 5-position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of new substituted nicotinamide derivatives.
Scientific Research Applications
Chemistry: 5-Chloro-4-cyclopropoxy-N-methylnicotinamide is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In biological research, this compound may be used to study the effects of nicotinamide derivatives on cellular processes. It could be investigated for its potential as a therapeutic agent, particularly in the context of diseases where nicotinamide pathways are involved.
Industry: The compound can be utilized in the development of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique structure allows for the exploration of new chemical entities with desirable properties.
Mechanism of Action
The mechanism of action of 5-Chloro-4-cyclopropoxy-N-methylnicotinamide is not well-documented. as a nicotinamide derivative, it may interact with enzymes and receptors involved in nicotinamide metabolism. The chloro and cyclopropoxy groups could influence its binding affinity and specificity towards these molecular targets, potentially modulating biological pathways related to energy metabolism, DNA repair, and cell signaling.
Comparison with Similar Compounds
- 5-Chloro-N-cyclopropyl-4-methylnicotinamide
- 4-Cyclopropoxy-5-methyl-N-nicotinamide
- 5-Chloro-4-methoxy-N-methylnicotinamide
Comparison: 5-Chloro-4-cyclopropoxy-N-methylnicotinamide is unique due to the presence of both the chloro and cyclopropoxy groups, which may confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C10H11ClN2O2 |
|---|---|
Molecular Weight |
226.66 g/mol |
IUPAC Name |
5-chloro-4-cyclopropyloxy-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H11ClN2O2/c1-12-10(14)7-4-13-5-8(11)9(7)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,12,14) |
InChI Key |
MNDJPZGLOQQJQF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CN=CC(=C1OC2CC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


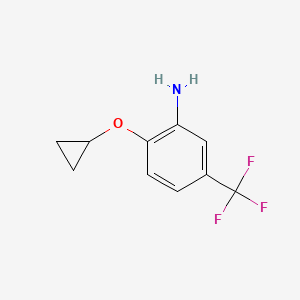
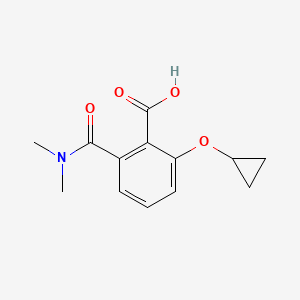
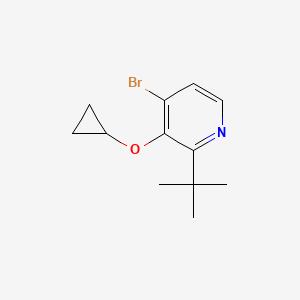
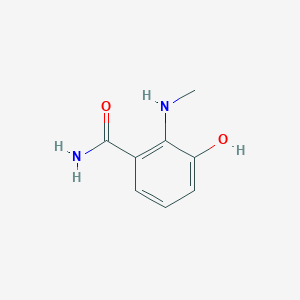
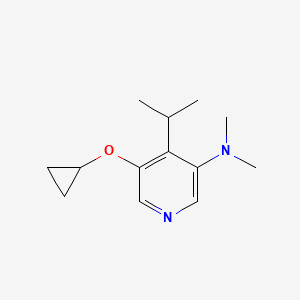
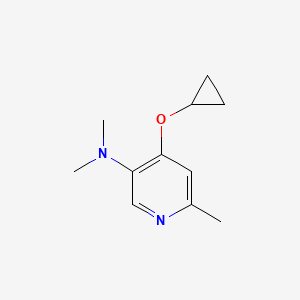
![4-[(4-Fluoro-2-methyl-1h-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde](/img/structure/B14823239.png)

